Carbazeran citrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

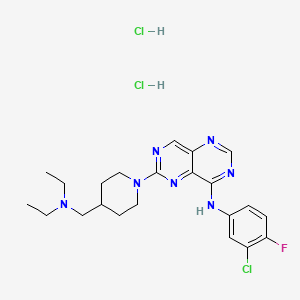

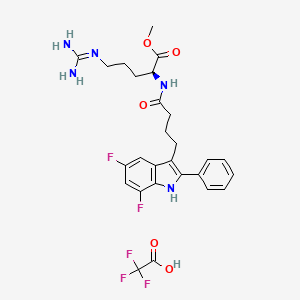

Carbazeran citrate is a potent phosphodiesterase inhibitor and an aldehyde oxidase substrate. It is primarily used in scientific research for studying metabolic diseases . The compound has a molecular formula of C24H32N4O11 and a molecular weight of 552.53 g/mol .

作用机制

生化分析

Biochemical Properties

Carbazeran citrate is a potent inhibitor of phosphodiesterase 2 (PDE2) and PDE3 . It inhibits cAMP hydrolysis selectively over cGMP hydrolysis . It is also a substrate for the enzyme aldehyde oxidase (AOX1), which is involved in the metabolism of xenobiotics .

Cellular Effects

This compound can influence cell function through its role as a phosphodiesterase inhibitor. It induces positive inotropic (EC50 = 100 µM) and negative chronotropic effects in isolated rabbit papillary muscle and right atria, respectively .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of phosphodiesterase enzymes . It is also metabolized by aldehyde oxidase (AOX1) to 4-oxo derivatives .

Temporal Effects in Laboratory Settings

After a single oral administration of this compound (10 mg/kg), plasma levels of 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone (three human metabolites formed via 4-oxidation) were higher in humanized-liver mice than in the control mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, after a single oral administration of this compound (10 mg/kg), the mean plasma concentrations were lower than in those from control mice for 0.5~4 hours after oral administration .

Metabolic Pathways

This compound is involved in the metabolic pathway mediated by aldehyde oxidase (AOX1). It is metabolized by AOX1 to 4-oxo derivatives .

Transport and Distribution

It is known that after oral administration, this compound is metabolized and its metabolites are found in the plasma .

准备方法

卡巴拉赞柠檬酸盐可以通过多种合成路线合成。 一种常见的方法是在受控条件下使卡巴拉赞与柠檬酸反应 . 该反应通常需要二甲基亚砜 (DMSO) 等溶剂和催化剂来促进该过程。 工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的产率和纯度进行了优化 .

化学反应分析

卡巴拉赞柠檬酸盐会发生几种类型的化学反应,包括:

氧化: 卡巴拉赞柠檬酸盐被醛氧化酶氧化形成 4-氧代卡巴拉赞.

还原: 尽管不太常见,但在特定条件下会发生还原反应。

取代: 取代反应可能涉及取代化合物中的官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应产生的主要产物包括 4-氧代卡巴拉赞和其他衍生物 .

科学研究应用

卡巴拉赞柠檬酸盐具有广泛的科学研究应用:

生物学: 在代谢研究中使用,以了解磷酸二酯酶和醛氧化酶在各种生物过程中的作用.

医学: 正在研究其治疗代谢性疾病的潜在疗效.

工业: 用于开发针对代谢途径的新药和治疗剂.

相似化合物的比较

卡巴拉赞柠檬酸盐因其作为磷酸二酯酶抑制剂和醛氧化酶底物的双重作用而独一无二。类似的化合物包括:

茶碱: 另一种磷酸二酯酶抑制剂,但具有不同的代谢途径。

胺碘酮: 一种磷酸二酯酶抑制剂,具有类似的肌力作用,但化学结构不同。

异丁基甲基黄嘌呤: 一种非选择性磷酸二酯酶抑制剂,具有更广泛的生物效应.

属性

IUPAC Name |

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMRPDVEKBYWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B560214.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)

![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)